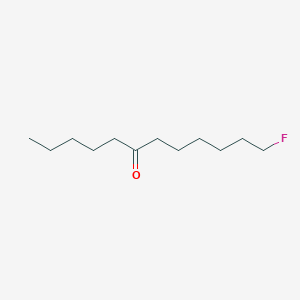

6-Dodecanone, 12-fluoro-

Description

General Overview of Fluorinated Organic Compounds in Scientific Disciplines

Fluorinated organic compounds, characterized by the presence of at least one carbon-fluorine bond, have emerged as a cornerstone of modern chemical and life sciences. alfa-chemistry.com The carbon-fluorine bond is the strongest single bond in organic chemistry, lending these compounds high thermal and chemical stability. alfa-chemistry.comwikipedia.org This unique stability, along with other modified physicochemical properties, has led to their widespread use in pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.comsioc-journal.cn It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com The introduction of fluorine can significantly alter a molecule's properties, such as its reactivity and lipophilicity, which can enhance its efficacy as a therapeutic agent. ontosight.ai While most fluorinated compounds are synthetic, a small number of naturally occurring organofluorines have been discovered. acs.orgtcichemicals.com

Contextualization of Ketones as Central Building Blocks in Organic Synthesis

Ketones are a fundamental class of organic compounds defined by a carbonyl group (C=O) bonded to two other carbon atoms. numberanalytics.comebsco.com This functional group is highly reactive, although generally less so than in aldehydes, and its polarity makes the carbonyl carbon susceptible to attack by nucleophiles. britannica.com This reactivity allows ketones to participate in a wide array of chemical reactions, including nucleophilic addition, oxidation, and reduction, making them invaluable intermediates in organic synthesis. numberanalytics.comnumberanalytics.com They serve as foundational building blocks for the construction of more complex molecules, such as pharmaceuticals (including steroids), agrochemicals, natural products, polymers, and fine chemicals like fragrances. numberanalytics.combritannica.comnumberanalytics.com The development of efficient methods for synthesizing ketones has long been a significant area of interest in organic chemistry. nih.gov

Specific Research Interest in 6-Dodecanone (B3054480), 12-fluoro- within Contemporary Chemistry

6-Dodecanone, 12-fluoro- is a specific fluorinated ketone that has garnered attention in various scientific fields, including organic chemistry, pharmacology, and materials science. ontosight.ai Its structure consists of a twelve-carbon dodecanone backbone with a ketone functional group at the sixth position and a fluorine atom at the twelfth position. ontosight.ai The presence of the fluorine atom, the most electronegative element, significantly influences the compound's physical and chemical properties, including its reactivity, stability, and solubility. ontosight.ai

Research into 6-Dodecanone, 12-fluoro- explores its potential biological activities, such as antimicrobial and antiviral properties, which may be enhanced by the increased lipophilicity conferred by the fluorine atom. ontosight.ai The synthesis of this compound presents challenges due to the need for selective fluorination at a specific position on the carbon chain. sioc-journal.cnontosight.ai The study of such distally fluorinated ketones is a developing area of synthetic chemistry. sioc-journal.cncas.cn The unique characteristics of 6-Dodecanone, 12-fluoro- make it a valuable subject for research aimed at developing new materials and therapeutic agents. ontosight.aiontosight.ai

Chemical and Physical Properties of 6-Dodecanone, 12-fluoro-

| Property | Value |

| Molecular Formula | C₁₂H₂₃FO |

| Molecular Weight | 202.31 g/mol |

| Boiling Point | 267°C at 760 mmHg |

| Density | 0.882 g/cm³ |

| Flash Point | 144.2°C |

| LogP | 4.05580 |

| Refractive Index | 1.418 |

| CAS Number | 3833-07-6 |

This data is compiled from various chemical databases and may represent predicted or experimental values. chemsrc.comepa.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

3833-07-6 |

|---|---|

Molecular Formula |

C12H23FO |

Molecular Weight |

202.31 g/mol |

IUPAC Name |

12-fluorododecan-6-one |

InChI |

InChI=1S/C12H23FO/c1-2-3-6-9-12(14)10-7-4-5-8-11-13/h2-11H2,1H3 |

InChI Key |

VIIIFBSDFZIZBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CCCCCCF |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and confirming the precise location of the fluorine atom within the molecule.

The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each proton and carbon atom, respectively. The chemical shifts are influenced by neighboring functional groups, with electronegative atoms like oxygen and fluorine causing a downfield shift (to a higher ppm value) for nearby nuclei. oregonstate.edulibretexts.org

In 6-Dodecanone (B3054480), 12-fluoro-, the carbonyl group at the C-6 position and the fluorine atom at the C-12 position are the most influential features. The protons and carbons alpha to the ketone (C-5 and C-7) are expected to be deshielded and appear downfield compared to other methylene (B1212753) groups in the alkyl chain. Similarly, the terminal methylene group attached to the fluorine (C-12) and the adjacent methylene group (C-11) will exhibit significant downfield shifts in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Dodecanone, 12-fluoro-

| Carbon Position | Predicted ¹³C Shift (δ, ppm) | Attached Protons | Predicted ¹H Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| C-1 | ~14 | -CH₃ | ~0.9 | t |

| C-2 | ~22 | -CH₂- | ~1.3 | m |

| C-3 | ~26 | -CH₂- | ~1.3 | m |

| C-4 | ~24 | -CH₂- | ~1.6 | m |

| C-5 | ~42 | -CH₂- | ~2.4 | t |

| C-6 | ~211 | C=O | - | - |

| C-7 | ~40 | -CH₂- | ~2.4 | t |

| C-8 | ~23 | -CH₂- | ~1.6 | m |

| C-9 | ~29 | -CH₂- | ~1.4 | m |

| C-10 | ~30 | -CH₂- | ~1.4 | m |

| C-11 | ~30 (JCF) | -CH₂- | ~1.8 | m |

Note: Predicted values are based on standard chemical shift ranges for alkanes, ketones, and fluoroalkanes. pdx.eduyoutube.comcompoundchem.com Actual values may vary depending on solvent and experimental conditions. Multiplicity: t = triplet, dt = doublet of triplets, m = multiplet.

¹⁹F NMR spectroscopy is highly specific for observing fluorine nuclei and is characterized by a wide chemical shift range, which makes it extremely sensitive to the local electronic environment. azom.comthermofisher.com For 6-Dodecanone, 12-fluoro-, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the terminal fluorine atom.

The chemical shift for a fluorine atom in a primary fluoroalkane typically appears in the range of -210 to -220 ppm relative to CFCl₃. ucsb.educolorado.edu The signal for the fluorine at C-12 would be expected to appear in this region. Furthermore, the signal will be split into a triplet by the two adjacent protons on C-12 due to ²JHF coupling. This characteristic splitting pattern provides definitive evidence for the -CH₂F moiety.

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously confirming the molecular structure by establishing connectivity between atoms. nationalmaglab.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons on adjacent carbons. For instance, the triplet at ~2.4 ppm (H-5) would show a cross-peak with the multiplet at ~1.6 ppm (H-4), confirming their connectivity. Similarly, the doublet of triplets for the H-12 protons would show a correlation to the H-11 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached protons, for example, linking the ¹³C signal at ~84 ppm to the ¹H signal at ~4.5 ppm, confirming the C-12 position of the fluorinated methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons over two or three bonds. This is critical for identifying the placement of quaternary carbons and functional groups. For example, the protons on C-5 and C-7 (~2.4 ppm) would show correlations to the carbonyl carbon at C-6 (~211 ppm), confirming the ketone's position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in predictable ways. chemguide.co.uk The mass spectrum of 6-Dodecanone, 12-fluoro- is expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 202, corresponding to the molecular weight of the compound.

The most characteristic fragmentation pathways for aliphatic ketones are alpha-cleavage and McLafferty rearrangement. libretexts.orgspectroscopyonline.com

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the carbonyl group. Two primary alpha-cleavage fragmentations are possible for 6-Dodecanone, 12-fluoro-:

Cleavage between C-5 and C-6, resulting in an acylium ion at m/z 85 ([CH₃(CH₂)₄CO]⁺) and a radical containing the fluorine.

Cleavage between C-6 and C-7, resulting in an acylium ion at m/z 115 ([F(CH₂)₆CO]⁺).

McLafferty Rearrangement: This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. For 6-Dodecanone, 12-fluoro-, this could occur from either alkyl chain, though it is a common pathway for ketones. spectroscopyonline.comspectroscopyonline.com

Table 2: Predicted Major Fragments in the EI-MS of 6-Dodecanone, 12-fluoro-

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 202 | [C₁₂H₂₃FO]⁺˙ | Molecular Ion (M⁺˙) |

| 115 | [F(CH₂)₆CO]⁺ | Alpha-cleavage at C-6/C-7 |

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of an ion, which can then be used to calculate its unique elemental composition. researchgate.net

For 6-Dodecanone, 12-fluoro-, the molecular formula is C₁₂H₂₃FO. HRMS would be used to verify this by measuring the exact mass of the molecular ion. The theoretical monoisotopic mass for C₁₂H₂₃FO is 202.17329 u. An experimental HRMS measurement matching this theoretical value would provide unambiguous confirmation of the compound's molecular formula, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules by providing detailed information about their fragmentation pathways. rfi.ac.uknih.gov In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and subjected to collision-induced dissociation (CID), generating a spectrum of product ions. The resulting fragmentation pattern serves as a structural fingerprint, allowing for the detailed characterization of the molecule. nih.govescholarship.org

For 6-Dodecanone, 12-fluoro-, the molecular ion (M+) would be subjected to fragmentation. The fragmentation of ketones is typically dominated by two major pathways: α-cleavage and the McLafferty rearrangement. libretexts.orgyoutube.com

α-Cleavage: This involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. For 6-Dodecanone, 12-fluoro-, this would lead to the formation of stable acylium ions. libretexts.org Cleavage on either side of the carbonyl group is possible, leading to characteristic fragment ions. The presence of the electron-withdrawing fluorine atom at the terminal position can influence the relative abundance of the resulting fragments.

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is available for transfer to the carbonyl oxygen, followed by β-cleavage. youtube.comyoutube.com In 6-Dodecanone, 12-fluoro-, γ-hydrogens are present on both alkyl chains, making this rearrangement a likely fragmentation pathway. This process results in the elimination of a neutral alkene molecule and the formation of a characteristic radical cation.

The analysis of the resulting product ion spectrum allows for the precise localization of the carbonyl group at the C-6 position and confirms the presence and location of the fluorine atom on the dodecyl chain.

Table 1: Predicted MS/MS Fragmentation of 6-Dodecanone, 12-fluoro-

| Precursor Ion (m/z) | Fragmentation Pathway | Key Product Ions (m/z) | Neutral Loss |

|---|---|---|---|

| 202.19 (M+) | α-Cleavage (at C5-C6) | 115.08 [CH₃(CH₂)₄CO]⁺ | C₆H₁₂F• |

| 202.19 (M+) | α-Cleavage (at C6-C7) | 99.04 [FCO(CH₂)₅]⁺ | C₅H₁₁• |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy of Carbonyl and C-F Stretches

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. nih.gov The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds.

For 6-Dodecanone, 12-fluoro-, two key vibrational modes are of particular diagnostic importance:

Carbonyl (C=O) Stretch: The stretching vibration of the carbonyl group in a ketone gives rise to a strong and sharp absorption band in the infrared spectrum. spectroscopyonline.com For saturated aliphatic ketones, this band typically appears in the region of 1715 cm⁻¹. libretexts.orgorgchemboulder.com The precise position can be influenced by the molecular environment, but its high intensity makes it a readily identifiable feature confirming the presence of the ketone functional group. spectroscopyonline.com

Carbon-Fluorine (C-F) Stretch: The C-F bond also exhibits a characteristic stretching vibration. These absorptions are typically found in the 1400-1000 cm⁻¹ region of the spectrum. libretexts.org The presence of a strong absorption band in this region provides clear evidence for the fluorination of the molecule.

Table 2: Characteristic FTIR Absorption Frequencies for 6-Dodecanone, 12-fluoro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | ~1715 | Strong, Sharp |

| C-F | Stretch | 1400 - 1000 | Strong |

| C-H (Alkyl) | Stretch | 2960 - 2850 | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. mdpi.com It measures the inelastic scattering of monochromatic light, providing a unique "molecular fingerprint" based on the vibrational modes of a molecule. nih.govresearchgate.net While FTIR is sensitive to polar bonds with large dipole moment changes during vibration (like C=O), Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the analysis of 6-Dodecanone, 12-fluoro-, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon-carbon backbone of the dodecyl chain. The C-C stretching and skeletal vibrations, which may be weak in the FTIR spectrum, would likely produce strong signals in the Raman spectrum. The C-F and C=O stretches are also Raman active and their detection would corroborate the FTIR data. By providing a detailed vibrational profile, Raman spectroscopy contributes to a more complete structural confirmation of the molecule. mdpi.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating components of a mixture and for determining the purity and concentration of a specific compound.

Gas Chromatography (GC) for Purity Assessment and Isomer Analysis

Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like 6-Dodecanone, 12-fluoro-. It is widely used for assessing the purity of a synthesized compound and for separating closely related isomers. vernier.comuta.edu

In a GC system, the sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of conditions.

For 6-Dodecanone, 12-fluoro-, a high-resolution capillary GC method can be developed to:

Assess Purity: The presence of a single sharp peak in the chromatogram would indicate a high degree of purity. Impurities from the synthesis, such as starting materials or by-products, would appear as separate peaks.

Analyze Isomers: GC is highly effective at separating structural isomers. vernier.com For instance, positional isomers such as 5-Dodecanone, 12-fluoro- or 7-Dodecanone, 12-fluoro-, which have very similar boiling points, could potentially be resolved by selecting a GC column with appropriate polarity.

Table 3: Typical Gas Chromatography Parameters for the Analysis of 6-Dodecanone, 12-fluoro-

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-5MS (or similar mid-polarity) | Separation based on boiling point and polarity |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample |

| Temperature Program | 50°C to 280°C (ramped) | Ensures good separation and elution of the compound |

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Complex Mixture Analysis

The coupling of gas chromatography with mass spectrometry (GC-MS) combines the powerful separation capabilities of GC with the definitive identification power of MS. phcog.comspectroscopyonline.com This hyphenated technique is exceptionally well-suited for the analysis of complex mixtures containing fluorinated compounds. nih.govnih.gov

As components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. The mass spectrometer records a mass spectrum for each eluting peak. This allows for the positive identification of 6-Dodecanone, 12-fluoro- even in a complex matrix, by matching both its retention time and its unique mass spectrum. acs.org

The mass spectrum obtained from GC-MS provides the molecular weight from the molecular ion peak and structural information from the fragmentation pattern. nih.gov This is particularly valuable when analyzing environmental samples or reaction mixtures where multiple fluorinated and non-fluorinated compounds may be present. nih.gov The combination of retention data and mass spectral data provides a very high degree of confidence in the identification and quantification of the target analyte. nih.gov

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| 6-Dodecanone, 12-fluoro- |

| 5-Dodecanone, 12-fluoro- |

| 7-Dodecanone, 12-fluoro- |

Lack of Specific Data Prevents Detailed Analysis of 6-Dodecanone, 12-fluoro-

Efforts to locate detailed research findings, including specific methodologies and data tables related to the chiral chromatography of 6-Dodecanone, 12-fluoro-, were unsuccessful. Scientific literature searches did not reveal any published studies detailing the successful enantiomeric separation of this compound. Consequently, critical parameters for such a separation, including the choice of chiral stationary phase (CSP), mobile phase composition, flow rate, column temperature, and resulting analytical data like retention times and resolution factors, remain unknown.

Without access to this fundamental data, the generation of a scientifically accurate and informative article adhering to the specified outline is not possible. The creation of data tables and a thorough discussion of research findings are contingent upon the availability of empirical results from laboratory studies, which appear to be absent for 6-Dodecanone, 12-fluoro-.

Therefore, the article focusing on the advanced spectroscopic characterization and analytical methodologies for 6-Dodecanone, 12-fluoro-, with a specific emphasis on chiral chromatography for enantiomeric purity determination, cannot be generated at this time due to the lack of requisite scientific data.

Mechanistic Investigations of Reactions Involving 6 Dodecanone, 12 Fluoro

Studies on the Introduction of Fluorine Atoms

The placement of a fluorine atom on the terminal carbon of the dodecanone chain can be achieved through different methodologies, each with a distinct underlying mechanism. The following subsections explore the primary mechanistic pathways relevant to the synthesis of fluorinated alkanes and ketones.

Electrophilic fluorination is a common method for introducing fluorine atoms, particularly at positions alpha to a carbonyl group. For a molecule like 6-dodecanone (B3054480), this would typically involve the formation of an enol or enolate intermediate, which then acts as the nucleophile. sapub.org Reagents such as Selectfluor® are widely used for this purpose. core.ac.uk

The precise mechanism of electrophilic fluorination has been a subject of considerable discussion, with proposals including a polar, two-electron S_N2-type process and a single-electron transfer (SET) pathway that involves radical intermediates. sapub.orgwikipedia.org However, extensive kinetic and mechanistic studies, particularly on the fluorination of enol esters and 1,3-dicarbonyl compounds with N-F reagents like Selectfluor, strongly support a polar two-electron mechanism. core.ac.ukwikipedia.orgresearchgate.net In this pathway, the electron-rich enol double bond attacks the electrophilic fluorine atom of the N-F reagent. sapub.org This leads to the formation of an oxygen-stabilized carbenium species, which then collapses to the α-fluoroketone product. core.ac.ukresearchgate.net Radical probe experiments have often failed to detect rearranged products characteristic of radical processes, further suggesting that a single-electron transfer is not the primary pathway in many of these reactions. wikipedia.orgacs.org

The reaction is governed by both steric and electronic effects. The formation of the enol is a critical step; substrates that readily form enols tend to react more quickly. sapub.org

Table 1: Proposed Mechanisms for Electrophilic Fluorination

| Mechanism | Description | Key Intermediates | Supporting Evidence |

|---|---|---|---|

| Polar Two-Electron (S_N2-type) | The nucleophilic enol or enolate directly attacks the electrophilic fluorine atom in a two-electron transfer process. wikipedia.org | Oxygen-stabilized carbenium ion. core.ac.uk | Kinetic studies (Eyring and Hammett plots), lack of radical rearrangement products. wikipedia.orgacs.org |

| Single-Electron Transfer (SET) | An initial single electron transfer from the nucleophile to the fluorinating agent generates a radical cation and a fluorine radical. | Radical cations, fluorine radical. sapub.org | Proposed in some systems, but often ruled out by detailed kinetic and radical probe experiments for N-F reagents. core.ac.ukwikipedia.org |

Introducing a fluorine atom at a remote, unactivated position, such as the terminal 12-position of 6-dodecanone, can be accomplished via a radical C-H fluorination. Radical chain reactions are characterized by three distinct phases: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The reaction begins with the creation of a radical species. This is a high-energy step that typically requires an input of energy, such as heat or UV radiation, to cause the homolytic cleavage of a radical initiator or the fluorinating reagent itself. libretexts.orglibretexts.org For instance, reagents like Selectfluor® can be used under photochemical conditions to initiate fluorination at unactivated C(sp³)-H bonds. researchgate.net

Propagation: This is the "chain" part of the reaction. A reactive radical abstracts a hydrogen atom from the alkane chain (e.g., the 12-position of 6-dodecanone) to form an alkyl radical. This alkyl radical then reacts with a molecule of the fluorinating agent to form the C-F bond of the product (6-dodecanone, 12-fluoro-) and generate a new radical, which continues the chain. libretexts.orglibretexts.org These two propagation steps can repeat many times, making the process efficient once initiated. youtube.com

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical molecule. libretexts.org This can happen in several ways, such as the combination of two alkyl radicals, an alkyl radical with a fluorine radical, or two fluorine radicals. Termination events are relatively rare compared to propagation steps due to the very low concentration of radicals in the reaction mixture. youtube.com

Ketone Reactivity Studies

The carbonyl group in 6-dodecanone, 12-fluoro- is the primary site of its chemical reactivity. The following subsections explore key mechanistic pathways involving this functional group.

In the presence of water, ketones can establish a reversible equilibrium to form a hydrate (B1144303), also known as a geminal-diol (gem-diol). libretexts.org This reaction is often slow but can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydration: Under basic conditions, the hydroxide (B78521) ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. chemistrysteps.comyoutube.com This breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, the alkoxide is protonated by a water molecule to yield the gem-diol and regenerate the hydroxide catalyst. youtube.comorganicchemistrytutor.com

Acid-Catalyzed Hydration: In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺). ucalgary.ca This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.comucalgary.ca After the water molecule attacks, a deprotonation step, typically by another water molecule, yields the neutral gem-diol and regenerates the acid catalyst. youtube.com

For most ketones, including long-chain ketones like 6-dodecanone, 12-fluoro-, the equilibrium heavily favors the ketone form over the hydrate. This is due to the electronic stabilization of the carbonyl by the two alkyl groups and steric hindrance that impedes the approach of water to the carbonyl carbon. libretexts.orgyoutube.com

Table 2: Factors Affecting Ketone Hydration Equilibrium

| Factor | Effect on Hydrate Formation | Rationale |

|---|---|---|

| Steric Hindrance | Decreases | Bulky alkyl groups around the carbonyl carbon hinder the nucleophilic attack of water. youtube.com |

| Electronic Effects (Alkyl Groups) | Decreases | Electron-donating alkyl groups stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic. libretexts.org |

| Electronic Effects (Electron-Withdrawing Groups) | Increases | Nearby electron-withdrawing groups destabilize the carbonyl, making the carbonyl carbon more electrophilic and favoring hydrate formation. libretexts.orgchemistrysteps.com |

Ketones are generally resistant to oxidation, especially when compared to aldehydes, because they lack a hydrogen atom directly attached to the carbonyl carbon. openstax.orglibretexts.org Oxidation of ketones requires harsh conditions and strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄). openstax.orglibretexts.org

Under these forceful conditions, the oxidation of a long-chain ketone like 6-dodecanone, 12-fluoro- proceeds via cleavage of a carbon-carbon bond adjacent to the carbonyl group. openstax.orglibretexts.org This destructive process breaks the carbon chain, resulting in the formation of two separate carboxylic acid molecules. Due to its low selectivity and destructive nature, this reaction has limited synthetic utility. libretexts.org

A more controlled and synthetically valuable oxidation of ketones is the Baeyer-Villiger oxidation . This reaction uses a peroxycarboxylic acid (like mCPBA) to convert a ketone into an ester. libretexts.org The mechanism involves the nucleophilic addition of the peroxy acid to the carbonyl carbon, followed by a rearrangement step where one of the alkyl groups migrates from the carbon to an adjacent oxygen atom. This transformation is highly useful as it allows for the oxidation of ketones without degrading the molecular structure. libretexts.org

Table 3: Comparison of Ketone Oxidation Pathways

| Pathway | Reagent(s) | Product(s) | Key Feature |

|---|---|---|---|

| Forced Oxidation | Hot alkaline KMnO₄ | Two carboxylic acids | C-C bond cleavage; destructive. openstax.orglibretexts.org |

| Baeyer-Villiger Oxidation | Peroxycarboxylic acid (e.g., mCPBA) | Ester | Rearrangement reaction; synthetically useful. libretexts.org |

The Wolff rearrangement is a classic reaction in organic chemistry where an α-diazocarbonyl compound is converted into a ketene (B1206846) intermediate through the loss of dinitrogen (N₂) and a 1,2-rearrangement. wikipedia.orgresearchgate.net While 6-dodecanone, 12-fluoro- is not an α-diazo ketone, understanding this rearrangement is relevant as its derivatives could be synthesized to undergo such transformations.

The mechanism of the Wolff rearrangement can be either concerted or stepwise. organic-chemistry.org In the stepwise pathway, the loss of N₂ first generates a highly reactive carbene intermediate. This is followed by the migration of an adjacent alkyl or aryl group to the carbene carbon, which results in the formation of the ketene. organic-chemistry.org The highly reactive ketene is rarely isolated and is typically trapped in situ by a nucleophile (such as water, an alcohol, or an amine) to form a carboxylic acid or a carboxylic acid derivative. wikipedia.orgorganic-chemistry.org

This rearrangement is the cornerstone of the Arndt-Eistert synthesis, a method for the one-carbon homologation of carboxylic acids. researchgate.net Another significant application is the ring contraction of cyclic α-diazo ketones to produce strained ring systems. wikipedia.org The reaction can be initiated thermally, photochemically, or through catalysis with transition metals like silver(I) oxide. wikipedia.orgorganic-chemistry.org

Catalytic Reaction Mechanisms

The transformation of ketones, including fluorinated variants like 6-Dodecanone, 12-fluoro-, is often facilitated by catalysts that can be broadly categorized as homogeneous or heterogeneous. These catalysts offer alternative reaction pathways with lower activation energies, thereby increasing the reaction rate.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. wikipedia.orgyoutube.com This approach offers high selectivity and milder reaction conditions due to the well-defined nature of the active catalytic species. wikipedia.org For ketone transformations, common homogeneous catalysts include transition metal complexes and organocatalysts. For instance, ruthenium(II) pincer complexes have been effectively used in the hydrogenation of ketones to their corresponding alcohols. mdpi.com The mechanism often involves the cooperation between the metal center and the ligands, which can facilitate the activation of both the substrate and the hydrogen source. mdpi.com

In the context of fluorinated ketones, computational studies on copper(I)-catalyzed additions of alkylboranes to fluorinated acetones have provided mechanistic insights. acs.org The catalytic cycle is proposed to involve the formation of a copper-alkyl intermediate, which then undergoes a nucleophilic attack on the carbonyl carbon of the ketone. The presence of fluorine atoms enhances the electrophilicity of the carbonyl group, thereby facilitating this key step. acs.org

Heterogeneous Catalysis , in contrast, utilizes catalysts in a different phase from the reactants, such as a solid catalyst in a liquid or gas phase reaction. youtube.com These systems are advantageous for their ease of separation from the reaction mixture and potential for recycling. Common examples include metals like platinum or palladium on a solid support (e.g., carbon) for hydrogenation reactions. The mechanism on the surface of a heterogeneous catalyst generally involves several steps: diffusion of reactants to the surface, adsorption onto active sites, surface reaction, and finally, desorption of the products. youtube.com For a long-chain ketone like 6-Dodecanone, 12-fluoro-, steric hindrance could influence the orientation and adsorption of the molecule on the catalyst surface, thereby affecting the reaction's efficiency and selectivity.

A comparison of the general features of homogeneous and heterogeneous catalysis is presented in the table below.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants in the same phase | Catalyst and reactants in different phases |

| Selectivity | Often high | Can be lower, may have mass transfer limitations |

| Reaction Conditions | Typically milder | Often require higher temperatures and pressures |

| Catalyst Separation | Can be difficult and costly | Generally straightforward |

| Catalyst Recycling | Often challenging | More easily achieved |

| Mechanistic Understanding | Well-defined active sites allow for detailed study | Complex surface chemistry can be difficult to characterize |

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. msu.eduwikipedia.org This is a critical aspect of modern organic synthesis, particularly for producing enantiomerically pure compounds.

For ketones, asymmetric transformations often involve the creation of a new stereocenter at the carbonyl carbon. This can be achieved through various strategies, including the use of chiral catalysts. These catalysts create a chiral environment around the reacting molecules, leading to a diastereomeric transition state that favors the formation of one stereoisomer. msu.edu

In the case of fluorinated ketones, chiral catalysts have been employed for enantioselective reactions. For instance, chiral metal complexes and organocatalysts have been developed for the asymmetric fluorination of ketones. nih.gov The mechanism of asymmetric induction in these systems is often governed by steric and electronic interactions between the catalyst, the substrate, and the reagent in the transition state. The catalyst's chiral ligands create a spatially defined pocket that dictates the trajectory of the incoming reagent to one face of the ketone.

Enzymes also serve as highly efficient chiral catalysts for ketone transformations. acs.org For example, transaminases have been shown to catalyze the hydrodefluorination of α-fluoroketones with high stereoselectivity. researchgate.net The enzyme's active site, with its specific three-dimensional arrangement of amino acid residues, binds the substrate in a preferred orientation, leading to a highly selective reaction.

The table below summarizes different approaches to asymmetric induction in ketone transformations.

| Catalytic System | General Mechanism of Asymmetric Induction |

| Chiral Metal Complexes | The chiral ligand framework creates a defined steric and electronic environment around the metal center, leading to facial selectivity in the attack on the ketone carbonyl. |

| Organocatalysis | Chiral organic molecules (e.g., proline derivatives) form chiral intermediates (e.g., enamines or iminium ions) with the ketone, which then react stereoselectively. |

| Enzymatic Catalysis | The substrate binds to the highly specific and chiral active site of the enzyme, forcing the reaction to proceed through a single, low-energy transition state. |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding reaction mechanisms and optimizing reaction conditions. tamu.edu They involve measuring reaction rates under various conditions (e.g., concentration of reactants and catalysts, temperature) to determine the rate law and activation parameters of a reaction. libretexts.org

The simulated kinetics indicated that reactions with more highly fluorinated ketones are significantly faster. acs.org This is attributed to the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing nature of the fluorine atoms, which lowers the activation energy for the nucleophilic attack. acs.org

The following table presents the simulated kinetic data for the reaction of Bu-9-BBN with various ketones, illustrating the effect of fluorination on reaction time and product yield. acs.org

| Ketone | Reaction Time (s) | Product Yield (%) |

| (CF₃)₂CO | 1 | ~100 |

| (CHF₂)₂CO | 22 | ~100 |

| (CH₂F)₂CO | 57,600 (16 h) | 2.4 |

| (CH₃)₂CO | 57,600 (16 h) | 0.0 |

These findings suggest that for a reaction involving 6-Dodecanone, 12-fluoro-, the terminal fluorine atom would have a modest activating effect on the carbonyl group, though less pronounced than in the highly fluorinated acetones due to the long intervening alkyl chain. Experimental determination of the reaction kinetics would be necessary to quantify this effect precisely. This would typically involve monitoring the disappearance of the reactants or the appearance of the product over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to inspect the intrinsic properties of molecules at the atomic level. For a molecule like 6-Dodecanone (B3054480), 12-fluoro-, these methods could provide invaluable insights into its electronic nature and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for investigating the electronic structure of organic molecules. A DFT analysis of 6-Dodecanone, 12-fluoro- would typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental in predicting the molecule's reactivity, offering clues to its behavior in chemical reactions.

Furthermore, DFT can be employed to compute various molecular properties that govern reactivity, including electron density distribution, electrostatic potential maps, and atomic charges. These calculations would reveal the electron-rich and electron-deficient regions of 6-Dodecanone, 12-fluoro-, identifying potential sites for nucleophilic or electrophilic attack. While specific DFT data for this compound is absent from the literature, studies on other fluorinated ketones have demonstrated the utility of this approach in understanding the influence of fluorine on a molecule's electronic properties and reaction mechanisms.

Table 1: Hypothetical DFT-Calculated Properties of 6-Dodecanone, 12-fluoro-

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates the electron-donating ability. |

| LUMO Energy | - | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from DFT calculations.

Time-Dependent DFT for Spectroscopic Property Simulation

The interaction of molecules with light is fundamental to many analytical techniques. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption and emission spectra. By simulating the ultraviolet-visible (UV-Vis) spectrum of 6-Dodecanone, 12-fluoro-, researchers could identify the wavelengths of maximum absorption and the nature of the electronic transitions involved. This information is crucial for understanding the molecule's photophysical properties and for the interpretation of experimental spectroscopic data. Although no specific TD-DFT studies on 6-Dodecanone, 12-fluoro- have been published, the methodology is routinely applied to a wide range of organic molecules to accurately predict their spectroscopic signatures.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of molecules over time, including their interactions with a solvent or a biological receptor.

Investigation of Solvation Effects on Molecular Stability

The properties and stability of a molecule can be significantly influenced by its surrounding environment, particularly by the solvent. Molecular dynamics simulations can be used to model 6-Dodecanone, 12-fluoro- in various solvents, providing a dynamic picture of the solute-solvent interactions. By analyzing the simulation trajectories, researchers could understand how solvent molecules arrange themselves around the fluorinated ketone and how this "solvation shell" affects the molecule's conformational preferences and stability. Such studies are particularly relevant for understanding the behavior of fluorinated compounds in solution, as the fluorine atom can engage in unique non-covalent interactions.

Ligand-Receptor Interactions in Fluorinated Systems

The strategic placement of fluorine atoms is a common strategy in drug design to enhance binding affinity and metabolic stability. If 6-Dodecanone, 12-fluoro- were to be investigated for its potential biological activity, MD simulations would be an essential tool to study its interactions with a target receptor. These simulations can predict the binding mode of the ligand within the receptor's active site and estimate the binding free energy. The insights gained from such simulations could guide the design of more potent and selective analogs. The broader field of computational medicinal chemistry has extensively documented the use of MD simulations to understand the role of fluorine in ligand-receptor interactions, providing a solid foundation for future studies on systems involving 6-Dodecanone, 12-fluoro-.

Thermodynamic and Kinetic Modeling

Enthalpy and Free Energy Calculations of Reaction Intermediates

The study of reaction mechanisms involving 6-Dodecanone, 12-fluoro-, such as its synthesis via fluorination of a precursor or its subsequent reactions, relies on understanding the energetics of the reaction intermediates. sapub.org High-level quantum chemical methods are instrumental in calculating the standard enthalpies of formation (ΔfH°), entropies (S°), and Gibbs free energies (ΔfG°) of these transient species. nih.gov

Ab initio and Density Functional Theory (DFT) methods are commonly employed for these calculations. For fluorinated hydrocarbons, methods like G4 and W1X-1 have been shown to provide high accuracy. nih.govresearchgate.net These calculations typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations to determine vibrational modes, which are essential for calculating entropy and thermal corrections to enthalpy. researchgate.net

For a hypothetical reaction, such as the radical-initiated hydroxylation of 6-Dodecanone, 12-fluoro-, computational methods can determine the relative stability of potential radical intermediates. The location of the fluorine atom at the 12-position would influence the stability of radicals formed at different positions along the carbon chain through inductive effects.

Below is a hypothetical data table illustrating the calculated thermodynamic properties for potential reaction intermediates that could be formed during a hypothetical reaction of 6-Dodecanone, 12-fluoro-.

Interactive Data Table: Hypothetical Thermodynamic Properties of Reaction Intermediates Note: The following data are illustrative and not based on experimental measurements for 6-Dodecanone, 12-fluoro-.

| Intermediate Species | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |

|---|---|---|---|

| 6-Dodecanone, 12-fluoro- | -750.0 | 650.0 | -556.5 |

| Radical at C-5 | -540.0 | 660.0 | -343.4 |

| Radical at C-7 | -545.0 | 662.0 | -347.9 |

| Radical at C-11 | -555.0 | 658.0 | -359.1 |

Transition State Theory Applications

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. wikipedia.orgfiveable.me It postulates that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state, which then proceeds to form the products. wikipedia.org The rate of the reaction is determined by the concentration of this transition state and the frequency at which it converts to products.

For reactions involving 6-Dodecanone, 12-fluoro-, TST can be applied to calculate reaction rate constants. This involves locating the transition state structure on the potential energy surface, which is a first-order saddle point. wikipedia.org The Gibbs free energy of activation (ΔG‡) is then calculated as the difference in free energy between the transition state and the reactants. The Eyring equation relates ΔG‡ to the rate constant.

Computational studies on the oxidation of other fluorinated ketones have successfully used TST to calculate reaction rates that are in good agreement with experimental values. rsc.org Such studies would typically involve:

Mapping the reaction pathway from reactants to products.

Identifying the transition state structure for each elementary step.

Calculating the vibrational frequencies of the transition state to confirm it is a true saddle point (one imaginary frequency) and to compute the zero-point vibrational energy and partition functions.

Calculating the rate constant using the Eyring equation.

The presence of the fluorine atom in 6-Dodecanone, 12-fluoro- would be expected to influence the activation energies of reactions at nearby positions due to its strong electron-withdrawing nature.

Development of Predictive Models

Given the vast number of possible chemical compounds, developing models that can predict their properties without the need for extensive experimentation or computationally expensive calculations is highly desirable. rsc.orgtudelft.nl For fluorinated systems, several predictive models have been developed.

Group Additivity Methods for Fluorinated Systems

Group Additivity (GA) methods are a powerful tool for estimating the thermochemical properties of molecules. rsc.org The underlying principle is that the properties of a molecule can be approximated as the sum of the contributions of its constituent functional groups. Benson's group additivity method is a widely used example. rsc.org

For fluorinated compounds, standard group additivity values may not be sufficient due to strong interactions between fluorine atoms and other functional groups. researchgate.net Therefore, specific group values for fluorinated carbons have been developed. researchgate.netsemanticscholar.org These are derived from high-accuracy quantum chemistry calculations on a set of representative fluorinated molecules. researchgate.net

To estimate the standard enthalpy of formation of 6-Dodecanone, 12-fluoro-, one would sum the contributions of the following groups:

CH3-(C)

(C)-CH2-(C)

(C)-CH2-(CO)

(C)-CO-(C)

(C)-CH2-(CF)

F-(C)

Corrections for non-next-nearest neighbor interactions, which can be significant in fluorinated compounds, may also need to be applied to improve accuracy. researchgate.net

Interactive Data Table: Hypothetical Group Additivity Contributions Note: The following values are for illustrative purposes and are based on general values for similar groups, not specific to 6-Dodecanone, 12-fluoro-.

| Group | ΔfH° Contribution (kJ/mol) | S° Contribution (J/mol·K) |

|---|---|---|

| CH3-(C) | -42.2 | 127.3 |

| (C)-CH2-(C) | -20.7 | 38.9 |

| (C)-CH2-(CO) | -21.8 | 38.1 |

| (C)-CO-(C) | -138.1 | -59.0 |

| (C)-CH2-(CF) | -25.0 | 39.5 |

| F-(C) | -210.0 | 86.6 |

Hydrogen Bond Dissociation Increment (HBI) Analysis

Hydrogen Bond Dissociation Increment (HBI) analysis is a method used to quantify the strength of hydrogen bonds. nsf.gov While 6-Dodecanone, 12-fluoro- itself does not have a hydrogen bond donor, it can act as a hydrogen bond acceptor at both the carbonyl oxygen and the fluorine atom. The strength of these potential hydrogen bonds is crucial in understanding its interactions with other molecules, such as solvents or biological macromolecules.

The C-F bond is generally considered a weak hydrogen bond acceptor. researchgate.netmdpi.com The strength of a hydrogen bond is influenced by the electronegativity of the acceptor atom, the acidity of the donor hydrogen, and the geometry of the interaction. libretexts.org HBI analysis involves systematically studying how changes in molecular structure affect the hydrogen bond dissociation energy. researchgate.net

Interactive Data Table: Hypothetical Hydrogen Bond Dissociation Increments Note: This table illustrates the concept of HBI analysis with hypothetical values.

| Hydrogen Bond Donor | Acceptor Site | Calculated Dissociation Energy (kJ/mol) |

|---|---|---|

| H2O | Carbonyl Oxygen | 20.5 |

| H2O | Fluorine | 5.2 |

| CH3OH | Carbonyl Oxygen | 18.3 |

| CH3OH | Fluorine | 4.1 |

| NH3 | Carbonyl Oxygen | 15.8 |

| NH3 | Fluorine | 3.5 |

Environmental and Biochemical Fate Studies Excluding Clinical/toxicity

Biodegradation Pathways of Fluorinated Ketones and Related Compounds

While direct studies on the biodegradation of 6-Dodecanone (B3054480), 12-fluoro- are not presently available in scientific literature, insights can be drawn from research on structurally similar fluorinated long-chain alkanes and ketones. The robust nature of the carbon-fluorine bond makes these compounds generally resistant to degradation; however, specific microbial and enzymatic systems have demonstrated the capacity to cleave this bond.

Microbial Degradation Mechanisms (e.g., Pseudomonas species)

Certain bacterial strains, particularly within the Pseudomonas genus, have been identified as capable of degrading fluorinated organic compounds. For instance, Pseudomonas sp. strain 273 has been shown to utilize terminally monofluorinated alkanes (C7-C10) and 1,10-difluorodecane (B1670032) as sole carbon and energy sources under aerobic conditions. The degradation process is believed to be initiated by oxygenolytic enzyme systems that attack either the terminal methyl or fluoromethyl group. This initial oxidation can lead to the eventual cleavage of the carbon-fluorine bond.

In the case of fluorinated ketones, the presence of the carbonyl group could influence the point of microbial attack. While specific pathways for long-chain fluorinated ketones have not been elucidated, it is plausible that microorganisms could employ initial transformations at either the alkyl chain or the carbonyl group, followed by defluorination. Research on the biodegradation of non-fluorinated long-chain ketones has shown that microorganisms can utilize various pathways, including Baeyer-Villiger monooxygenase-mediated oxidation, which could potentially be a route for fluorinated analogues as well.

The table below summarizes key findings on the microbial degradation of relevant fluorinated compounds by Pseudomonas species.

| Microorganism | Substrate(s) | Key Findings |

| Pseudomonas sp. strain 273 | Terminally monofluorinated C7-C10 alkanes, 1,10-difluorodecane | Capable of utilizing these compounds as a sole carbon and energy source. Degradation is initiated by oxygenolytic enzymes, leading to C-F bond cleavage. |

| Pseudomonas putida | Perfluorooctanoic acid (PFOA) | Demonstrated ability to biodegrade PFOA, resulting in products with shorter aliphatic chains through the removal of -CF2 groups. |

| Pseudomonas aeruginosa | Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) | Showed significant transformation of both PFOA and PFOS within 96 hours. |

Enzymatic Biotransformations of Organofluorine Compounds

The enzymatic cleavage of the C-F bond is a critical step in the biotransformation of organofluorine compounds. While challenging, several enzyme classes have been identified that can catalyze this reaction.

Dehalogenases: Fluoroacetate (B1212596) dehalogenases are well-characterized enzymes that catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate to produce glycolate (B3277807) and fluoride (B91410). The mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site.

Oxygenases: As mentioned in the context of microbial degradation, oxygenases play a crucial role. Toluene dioxygenase, a highly versatile enzyme found in some Pseudomonas strains, has been shown to catalyze defluorination reactions through hydroxylation of a carbon atom bearing a fluorine substituent.

Transaminases: Recent research has revealed a promiscuous hydrodefluorinase activity in transaminases. These enzymes can catalyze the reductive dehalogenation of α-fluoroketones to their corresponding defluorinated ketones. This process involves the formal release of hydrogen fluoride. This enzymatic activity is particularly relevant to the potential biotransformation of 6-Dodecanone, 12-fluoro-, as it directly addresses the ketone functionality. Studies using transaminases from Chromobacterium violaceum and Arthrobacter sp. have demonstrated excellent conversions of various α-fluoroketones under mild, aqueous conditions.

The following table details examples of enzymatic biotransformations of organofluorine compounds.

| Enzyme Class | Example Enzyme(s) | Substrate Type | Transformation |

| Dehalogenase | Fluoroacetate dehalogenase | Fluoroacetate | Hydrolytic defluorination |

| Oxygenase | Toluene dioxygenase | Fluorinated aromatic and aliphatic compounds | Oxidative defluorination |

| Transaminase | CV-TA, ArR-TA | α-Fluoroketones | Reductive hydrodefluorination |

Biofluorination Pathways and Enzymology

Nature's ability to form the C-F bond is exceptionally rare, with only one known enzymatic pathway for biofluorination. This pathway is centered around the activity of the fluorinase enzyme.

Fluorinase Enzyme Activity and Mechanism

The fluorinase enzyme, first discovered in the bacterium Streptomyces cattleya, catalyzes the formation of a C-F bond through a nucleophilic substitution reaction. It utilizes S-adenosyl-L-methionine (SAM) and a fluoride ion as substrates to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) and L-methionine.

The mechanism of the fluorinase enzyme involves an SN2 reaction where the fluoride ion acts as the nucleophile, attacking the C5' carbon of SAM and displacing the L-methionine leaving group. The enzyme's active site plays a crucial role in desolvating the fluoride ion, thereby increasing its nucleophilicity, and precisely orienting it for the attack on SAM. The catalytic efficiency of the native fluorinase is relatively low, which has prompted research into protein engineering to improve its activity for biotechnological applications.

Synthetic Biology Approaches for Fluorometabolite Production

The discovery of the fluorinase enzyme has opened up avenues for the biotechnological production of fluorinated organic compounds through synthetic biology and metabolic engineering. mdpi.com By introducing the fluorinase gene into microbial hosts such as Escherichia coli and Pseudomonas putida, researchers can create "cell factories" capable of producing specific fluorometabolites. mdpi.com

These approaches often involve engineering the host's metabolic pathways to enhance the supply of the precursor molecule, SAM, and to efficiently convert the product of the fluorinase reaction, 5'-FDA, into other valuable fluorinated compounds. For example, engineered pathways can lead to the production of fluoroacetate and 4-fluorothreonine. Furthermore, synthetic biology strategies are being explored to expand the substrate scope of the fluorinase and to develop novel biofluorination cascades for the synthesis of more complex fluorinated molecules.

Structure-Activity Relationship (SAR) Studies in Biological Systems (In vitro only)

Understanding the relationship between the chemical structure of fluorinated ketones and their biological activity is crucial for various applications, including drug design and toxicology. In vitro studies provide a controlled environment to investigate these relationships.

While specific SAR studies on 6-Dodecanone, 12-fluoro- are not available, research on other fluorinated ketones and aliphatic ketones offers valuable insights. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

For aliphatic ketones, SAR studies have shown that both the position of the carbonyl group and the length of the acyl chain are critical for their biological activity. For instance, in studies with Sinorhizobium meliloti, 2-tridecanone (B165437) was found to be biologically active, while its isomers with the carbonyl group at positions 3, 4, or 7 were inactive.

The table below presents a summary of key SAR findings from in vitro studies of relevant ketone compounds.

| Compound Class | Biological System/Target | Key SAR Findings |

| Aliphatic ketones | Sinorhizobium meliloti | The position of the carbonyl group and the acyl chain length are crucial for biological activity. |

| Aryl methylene (B1212753) ketones and fluorinated methylene ketones | SARS-CoV 3CLpro | α-fluorination can either enhance or decrease inhibitory activity depending on the number of aromatic rings in the molecule. |

| Fluorinated β-diketones | General biological activity | The presence of fluorine can alter physicochemical properties and bioactivity. Tendency to form hydrates can influence biological interactions. |

Investigation of Molecular Interactions with Biomolecules

The interaction of 6-Dodecanone, 12-fluoro- with biomolecules would extend beyond enzyme inhibition. Understanding these interactions is fundamental to predicting its biochemical fate. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could elucidate the binding mode of the compound within the active site of target enzymes. nih.gov Computational methods like molecular docking and molecular dynamics simulations could further predict and analyze these interactions, providing insights into the binding affinity and stability of the complex. nih.gov

Beyond enzymes, it would be important to investigate potential interactions with other biomolecules such as plasma proteins and lipids. The lipophilicity of the long alkyl chain in 6-Dodecanone, 12-fluoro- suggests a likelihood of partitioning into lipid membranes, which could influence its bioavailability and distribution in an organism.

Occurrence and Identification in Natural Products and Extracts

Phytochemical Profiling in Plant Extracts

Organofluorine compounds are exceedingly rare in nature. researchgate.netwallenberg.org To date, only a handful of naturally occurring fluorinated organic molecules have been identified, primarily from bacteria and a few plant species. wikipedia.orgtcichemicals.com Therefore, the probability of identifying 6-Dodecanone, 12-fluoro- as a natural product in plant extracts is extremely low.

A comprehensive phytochemical profiling of various plant extracts would be necessary to definitively rule out its natural occurrence. This would involve the use of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the chemical constituents of the extracts. The unique mass spectral fragmentation pattern of 6-Dodecanone, 12-fluoro- would be a key identifier in such a screening process.

Metabolomic Studies of Fluorinated Compounds in Biological Samples

Metabolomic studies are essential for tracking the fate of foreign compounds (xenobiotics) in biological systems. If 6-Dodecanone, 12-fluoro- were to be introduced into an organism, metabolomic analysis of biological samples (e.g., blood, urine, tissues) would be employed to identify its metabolic products. This would involve comparing the metabolic profiles of treated and untreated subjects to pinpoint novel metabolites.

Given the stability of the carbon-fluorine bond, it is plausible that metabolism would occur at other sites on the molecule, such as the alkyl chain or the ketone group. wallenberg.org Potential metabolic pathways could include hydroxylation of the alkyl chain or reduction of the ketone to a secondary alcohol. The identification of these metabolites would be critical for understanding the detoxification and clearance mechanisms of the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Dodecanone, 12-fluoro-?

- Methodological Answer : Prioritize fluorination strategies at the terminal carbon (C12) using fluorinating agents like DAST (diethylaminosulfur trifluoride) or SF₄. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. Validate purity via GC-MS and monitor fluorination efficiency using ¹⁹F NMR . For reproducibility, document catalyst ratios and solvent drying protocols, as minor impurities can drastically alter yields .

Q. How can researchers characterize the purity and structural integrity of 6-Dodecanone, 12-fluoro-?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify backbone signals and confirm ketone placement at C6.

- ¹⁹F NMR : Verify fluorine substitution at C12 (δ ~ -120 ppm for terminal CF₃ groups in analogous compounds) .

- GC-MS/HPLC : Quantify purity and detect trace fluorinated byproducts.

- FT-IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and absence of OH/NH impurities .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Methodological Answer :

- Solubility : Test in fluorophilic solvents (e.g., HFIP, perfluorocarbons) and common organic solvents (THF, DCM) to guide reaction media selection.

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (~200–300°C typical for fluorinated alkanes) .

- Hydrolytic Stability : Monitor under acidic/basic conditions via ¹⁹F NMR to assess fluorine lability .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the 12-fluoro group influence the reactivity of the ketone at C6?

- Methodological Answer : Use computational chemistry (DFT calculations) to map electron density shifts and predict sites for nucleophilic/electrophilic attacks. Compare reaction rates of 6-Dodecanone, 12-fluoro- with non-fluorinated analogs in nucleophilic addition (e.g., Grignard reactions). Monitor kinetic isotope effects or Hammett parameters to quantify electronic impacts .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., conflicting solubility or stability values)?

- Methodological Answer :

- Systematic Replication : Reproduce experiments under controlled conditions (e.g., humidity, solvent batch purity).

- Meta-Analysis : Cross-reference datasets from peer-reviewed studies, excluding non-validated sources (e.g., commercial databases).

- Error Source Identification : Use factorial design experiments to isolate variables (e.g., temperature gradients, spectroscopic calibration) causing discrepancies .

Q. What in silico models predict the environmental persistence or toxicity of 6-Dodecanone, 12-fluoro-?

- Methodological Answer :

- QSAR Models : Train models using toxicity data from structurally similar perfluorinated compounds (e.g., perfluorooctanesulfonates) to estimate biodegradation half-lives or bioaccumulation factors .

- Molecular Dynamics Simulations : Simulate interactions with lipid bilayers or soil organic matter to assess bioavailability .

Q. How can researchers design experiments to study metabolic pathways or enzymatic interactions of 6-Dodecanone, 12-fluoro-?

- Methodological Answer :

- Isotope Labeling : Synthesize ¹³C/¹⁸O-labeled analogs to track metabolic products via LC-MS/MS.

- Enzyme Assays : Test inhibition/activation effects on cytochrome P450 isoforms using fluorometric substrates. Include controls with non-fluorinated dodecanone to isolate fluorine-specific effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.